(4-benzylpiperazin-1-yl)(1-methyl-1H-indol-6-yl)methanone
Overview
Description
(4-benzylpiperazin-1-yl)(1-methyl-1H-indol-6-yl)methanone is a compound that combines the structural features of piperazine and indole. Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Indole is an aromatic heterocyclic organic compound with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The combination of these two structures in this compound results in a compound with potential biological and pharmacological activities .
Preparation Methods
The synthesis of (4-benzylpiperazin-1-yl)(1-methyl-1H-indol-6-yl)methanone typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Piperazine Derivative: The piperazine derivative can be synthesized by reacting piperazine with benzyl chloride in the presence of a base, such as sodium hydroxide.
Coupling Reaction: The final step involves the coupling of the indole and piperazine derivatives.
Chemical Reactions Analysis
(4-benzylpiperazin-1-yl)(1-methyl-1H-indol-6-yl)methanone undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other substituents.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Scientific Research Applications
(4-benzylpiperazin-1-yl)(1-methyl-1H-indol-6-yl)methanone has various scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-benzylpiperazin-1-yl)(1-methyl-1H-indol-6-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can bind to various receptors, including serotonin and dopamine receptors, modulating their activity . The piperazine ring can interact with enzymes involved in neurotransmitter metabolism, affecting their function . These interactions result in the modulation of various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
(4-benzylpiperazin-1-yl)(1-methyl-1H-indol-6-yl)methanone can be compared with other similar compounds, such as:
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: This compound has a similar piperazine structure but differs in the indole ring, which is replaced by a pyrazole ring.
(4-benzylpiperazin-1-yl)piperidin-4-yl-methanone: This compound has a similar piperazine structure but differs in the indole ring, which is replaced by a piperidine ring.
The uniqueness of this compound lies in its combination of the indole and piperazine structures, which confer specific biological activities and potential therapeutic effects .
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(1-methylindol-6-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-22-10-9-18-7-8-19(15-20(18)22)21(25)24-13-11-23(12-14-24)16-17-5-3-2-4-6-17/h2-10,15H,11-14,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIINNQNCZCHPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.